

# N-Nitrosodicyclohexylamine: A Technical Overview of its Chemical Properties and Biological Activity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N*-Nitrosodicyclohexylamine

Cat. No.: B030055

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**N-Nitrosodicyclohexylamine** (NDCHA) is a nitrosamine compound that has garnered attention in the scientific community for its potential biological activities, including its role as a carcinogenic agent and its anti-androgenic properties. This technical guide provides a comprehensive overview of the chemical and physical properties of NDCHA, along with detailed experimental protocols for its synthesis, analysis, and biological evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of toxicology, endocrinology, and drug development.

## Core Data Presentation

A summary of the key quantitative data for **N-Nitrosodicyclohexylamine** is presented in the table below for easy reference and comparison.

| Property          | Value  | Source(s)   |
|-------------------|--|---|
| CAS Number        | 947-92-2   | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Molecular Weight  | 210.32 g/mol   | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[6]</a>   |
| Molecular Formula | C12H22N2O  | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[6]</a>   |
| Appearance        | Off-White to Pale Yellow Solid   | <a href="#">[1]</a>   |
| Synonyms          | N-cyclohexyl-N-nitrosocyclohexanamine;<br>Dicyclohexylnitrosamine; N,N-Dicyclohexylnitrosamine | <a href="#">[1]</a> <a href="#">[2]</a>   |

## Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, analysis, and biological characterization of **N-Nitrosodicyclohexylamine**.

### Synthesis of N-Nitrosodicyclohexylamine

A common method for the synthesis of **N-Nitrosodicyclohexylamine** involves the nitrosation of dicyclohexylamine.

Materials:

- Dicyclohexylamine
- Sodium nitrite (NaNO<sub>2</sub>)
- Concentrated Hydrochloric Acid (HCl)
- Water
- Diethyl ether
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

Procedure:

- In a suitable reaction vessel, prepare a mixture of 36.2 g of dicyclohexylamine, 18 ml of concentrated HCl, and 300 ml of water.[\[1\]](#)
- Slowly add a solution of 20.7 g of sodium nitrite in 60 ml of water dropwise to the dicyclohexylamine mixture at room temperature.[\[1\]](#)
- After the addition is complete, heat the mixture to 95°C for 7 hours.[\[1\]](#)
- Following the reaction, extract the **N-nitrosodicyclohexylamine** product by shaking the mixture with diethyl ether.[\[1\]](#)
- Dry the ether extract over anhydrous sodium sulfate.[\[1\]](#)
- Evaporate the ether to yield an oily residue that crystallizes upon standing.[\[1\]](#)

## Analytical Determination of N-Nitrosodicyclohexylamine

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a sensitive and widely used method for the detection and quantification of nitrosamines like NDCHA.

Instrumentation:

- High-Performance Liquid Chromatograph (HPLC)
- Mass Spectrometer (MS) with a suitable ionization source (e.g., Electrospray Ionization - ESI)
- C18 reverse-phase HPLC column

General Procedure (Example):

- Sample Preparation: Dissolve the sample containing **N-Nitrosodicyclohexylamine** in a suitable solvent, such as methanol or acetonitrile. Filter the sample through a 0.45 µm filter before injection.
- Chromatographic Separation:

- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A suitable gradient program is used to separate the analyte from other components in the sample matrix.
- Flow Rate: Typically 0.5 - 1.0 mL/min.
- Column Temperature: Maintained at a constant temperature, e.g., 40°C.
- Mass Spectrometric Detection:
  - Ionization Mode: Positive ion mode is commonly used for nitrosamines.
  - Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The precursor ion for NDCHA would be  $[M+H]^+$  at  $m/z$  211.3. Product ions for MRM would be determined by fragmentation of the precursor ion.
- Quantification: A calibration curve is generated using standards of known **N-Nitrosodicyclohexylamine** concentrations to quantify the amount in the sample.

## Genotoxicity Assessment: In Vitro Micronucleus Assay

The in vitro micronucleus assay is a well-established method to assess the genotoxic potential of a compound by detecting the formation of micronuclei in cultured cells. **N-Nitrosodicyclohexylamine** has been shown to induce micronuclei in isolated human lymphocytes.

Cell Line:

- Isolated human lymphocytes

Procedure:

- Cell Culture: Culture isolated human lymphocytes in appropriate medium supplemented with fetal bovine serum and antibiotics.

- **Treatment:** Expose the lymphocyte cultures to a range of concentrations of **N-Nitrosodicyclohexylamine** (e.g., 15-100 µg/mL) for a defined period. Include both a negative (solvent) control and a positive control (a known mutagen).
- **Cytochalasin B Addition:** Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This allows for the specific scoring of micronuclei in cells that have completed one nuclear division.
- **Harvesting and Staining:** Harvest the cells by centrifugation, followed by hypotonic treatment and fixation. Drop the fixed cells onto microscope slides and stain with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.
- **Scoring:** Score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000 cells) for each treatment group. An increase in the frequency of micronucleated cells compared to the negative control indicates a genotoxic effect.

## Anti-Androgenic Activity Assessment

**N-Nitrosodicyclohexylamine** has been demonstrated to exhibit anti-androgenic activity by competitively binding to the androgen receptor (AR) and reducing AR protein levels.

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Materials:

- Prostate cancer cell line expressing the androgen receptor (e.g., LNCaP cells)
- Radiolabeled androgen (e.g., [3H]-dihydrotestosterone - DHT)
- Unlabeled DHT (for determining non-specific binding)
- Test compound (**N-Nitrosodicyclohexylamine**)
- Cell lysis buffer
- Scintillation cocktail and counter

#### Procedure:

- **Cell Lysate Preparation:** Prepare a cytosolic extract from LNCaP cells containing the androgen receptor.
- **Binding Reaction:** In a series of tubes, incubate the cell lysate with a fixed concentration of [3H]-DHT and increasing concentrations of **N-Nitrosodicyclohexylamine**. Include control tubes with [3H]-DHT only (total binding) and [3H]-DHT with a high concentration of unlabeled DHT (non-specific binding).
- **Separation of Bound and Free Ligand:** Separate the receptor-bound [3H]-DHT from the free radioligand using a method such as dextran-coated charcoal or filtration.
- **Quantification:** Measure the radioactivity of the bound fraction using a scintillation counter.
- **Data Analysis:** Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of **N-Nitrosodicyclohexylamine** to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand.

This technique is used to measure the effect of **N-Nitrosodicyclohexylamine** on the expression level of the androgen receptor protein.

#### Procedure:

- **Cell Treatment:** Treat LNCaP cells with varying concentrations of **N-Nitrosodicyclohexylamine** for a specified time.
- **Protein Extraction:** Lyse the cells to extract total protein.
- **Protein Quantification:** Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
- **SDS-PAGE:** Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

- Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
- Immunoblotting:
  - Block the membrane to prevent non-specific antibody binding.
  - Incubate the membrane with a primary antibody specific for the androgen receptor.
  - Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
  - Incubate the membrane with a chemiluminescent substrate and detect the signal using an imaging system.
- Analysis: Quantify the band intensity for the androgen receptor and normalize it to a loading control (e.g.,  $\beta$ -actin or GAPDH) to determine the relative change in AR protein expression.

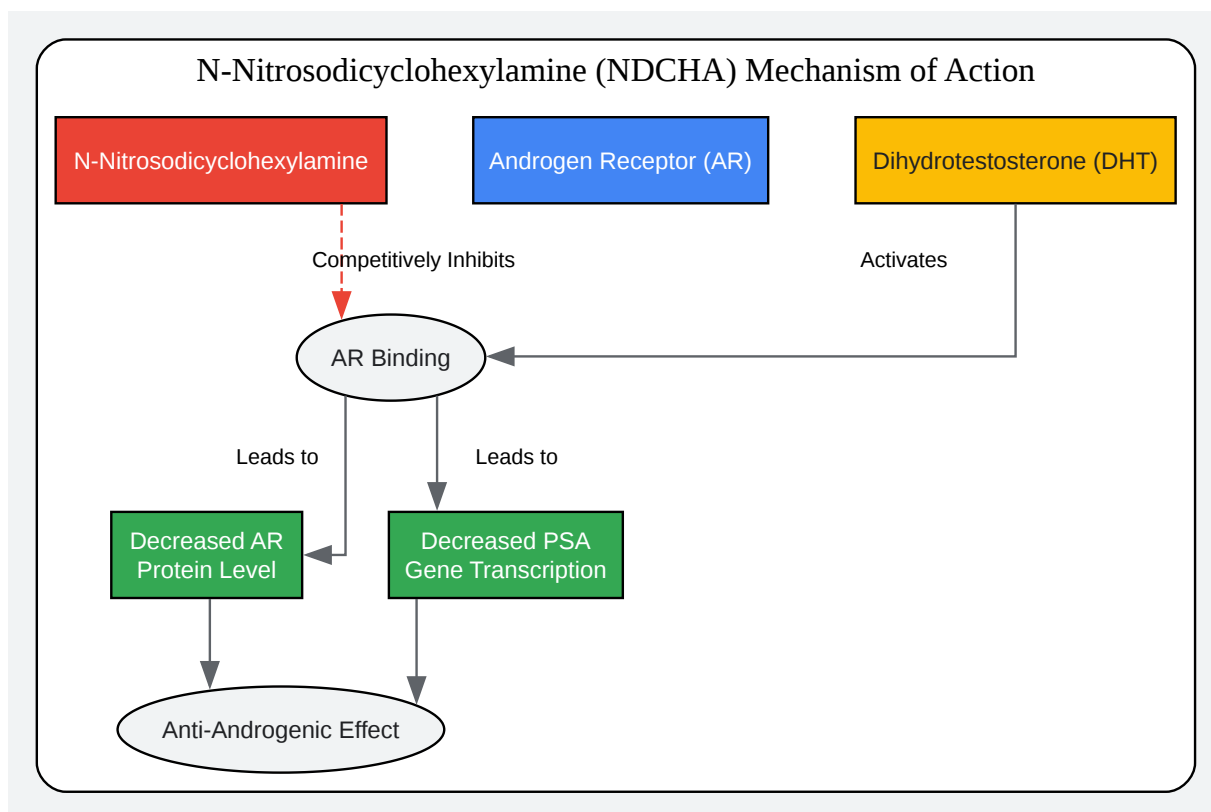
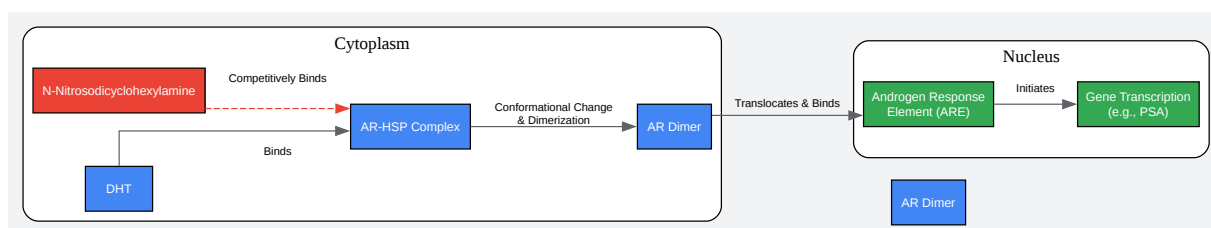
This method is used to assess the effect of **N-Nitrosodicyclohexylamine** on the transcription of the androgen-responsive gene, PSA.

#### Procedure:

- Cell Treatment: Treat LNCaP cells with **N-Nitrosodicyclohexylamine** in the presence of an androgen like DHT.
- RNA Extraction: Extract total RNA from the treated cells.
- Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
- Quantitative PCR (qPCR): Perform qPCR using primers specific for the PSA gene and a reference gene (e.g., GAPDH).
- Data Analysis: Analyze the qPCR data using the  $\Delta\Delta C_t$  method to determine the relative fold change in PSA mRNA expression in cells treated with **N-Nitrosodicyclohexylamine** compared to control cells.

## Signaling Pathways and Logical Relationships

The following diagrams illustrate the general androgen receptor signaling pathway and the proposed mechanism of action for **N-Nitrosodicyclohexylamine** as an androgen receptor antagonist.



[Click to download full resolution via product page](#)



**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dose-response studies and 'no-effect-levels' of N-nitroso compounds: some general aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A surface on the androgen receptor that allosterically regulates coactivator binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- To cite this document: BenchChem. [N-Nitrosodicyclohexylamine: A Technical Overview of its Chemical Properties and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b030055#n-nitrosodicyclohexylamine-cas-number-and-molecular-weight]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)